Octadecan-1-amine;octadecyl dihydrogen phosphate
Description
Molecular Architecture and Conformational Dynamics
Primary Alkyl Chain Configuration in Octadecan-1-Amine
The 18-carbon alkyl chain of octadecan-1-amine adopts a trans-dominated conformation in crystalline and self-assembled monolayer (SAM) states, with residual gauche defects influenced by temperature and intermolecular packing. Raman spectroscopy studies of analogous octadecylsilane systems reveal that alkyl chains transition from disordered liquid-like states at room temperature to more ordered phases with persistent gauche defects at subzero conditions. At -15°C, the intensity ratio of antisymmetric to symmetric C-H stretching modes (I[νₐ(CH₂)]/I[νₛ(CH₂)]) decreases by 18%, indicating enhanced conformational order.
Molecular dynamics simulations of n-octadecane in solvent-free environments demonstrate that the chain predominantly adopts extended conformations, with 72–85% trans populations in central dihedrals. However, terminal methyl groups exhibit greater flexibility, with gauche defects occurring at a frequency of 0.23–0.35 per C-C bond. In SAM configurations, octadecan-1-amine chains tilt 15–25° relative to the substrate normal, as evidenced by the 15 cm⁻¹ splitting of the CH₂ scissoring mode in infrared spectra. This tilted configuration optimizes van der Waals interactions between adjacent chains while maintaining headgroup-substrate interactions.
Table 1: Conformational Order Parameters for Octadecyl Chains
| Parameter | Octadecan-1-Amine (SAM) | n-Octadecane (Neat Liquid) |
|---|---|---|
| Trans Population (%) | 78–82 | 68–72 |
| Gauche Defects per Chain | 4–6 | 8–10 |
| Tilt Angle (°) | 18 ± 3 | N/A |
| Phase Transition Temp (°C) | 20* | -30 |
Phosphate Group Geometry in Octadecyl Dihydrogen Phosphate
The dihydrogen phosphate headgroup (-PO(OH)₂) exhibits tetrahedral geometry with P-O bond lengths of 1.54 Å (P=O) and 1.60 Å (P-O⁻), as derived from crystallographic data of analogous organophosphate compounds. X-ray photoelectron spectroscopy (XPS) confirms two distinct oxygen environments: one doubly bonded oxygen (O=P) at 531.2 eV and two hydroxyl oxygens (P-O-H) at 533.1 eV. The H-O-P-O-H dihedral angle measures 118°, creating a non-planar configuration that facilitates hydrogen bond formation.
Protonation states significantly influence phosphate group geometry. At neutral pH, the headgroup exists primarily as the H₂PO₄⁻ species, with pKₐ values of 2.1 (first dissociation) and 7.2 (second dissociation). This dual acidity enables the phosphate to act as both hydrogen bond donor (via -OH groups) and acceptor (via P=O). In crystalline phases, the phosphate groups form dimeric pairs through symmetric O-H···O=P interactions, with a characteristic O···O distance of 2.65 Å.
Intermolecular Hydrogen Bonding Networks
The amine and phosphate headgroups engage in complementary hydrogen bonding that directs molecular assembly. Octadecan-1-amine’s -NH₂ group (protonated to -NH₃⁺ in aqueous environments) forms three hydrogen bonds with adjacent phosphate oxygens: one N-H···O=P (2.89 Å) and two N-H···O⁻ (3.02 Å). This interaction motif creates a layered structure with alternating amine and phosphate regions, as visualized in molecular dynamics simulations of similar amphiphilic systems.
The hydrogen bonding network exhibits direction-dependent strength:
- In-plane interactions : Strong N-H···O=P bonds (ΔH = -28 kJ/mol) create 2D sheets
- Interlayer interactions : Weaker C-H···O hydrogen bonds (ΔH = -12 kJ/mol) stabilize 3D stacking
Table 2: Hydrogen Bond Parameters in Amine-Phosphate Complex
| Bond Type | Donor-Acceptor Distance (Å) | Angle (°) | Bond Energy (kJ/mol) |
|---|---|---|---|
| N-H···O=P | 2.89 ± 0.15 | 158 | -28 ± 3 |
| N-H···O⁻ | 3.02 ± 0.20 | 145 | -22 ± 2 |
| O-H···N | 2.95 ± 0.18 | 152 | -25 ± 3 |
| C-H···O | 3.40 ± 0.25 | 135 | -12 ± 1 |
This hierarchical bonding scheme explains the compound’s thermal stability up to 185°C, as the strong in-plane network resists decomposition while allowing interlayer slip under mechanical stress. The coexistence of ionic (NH₃⁺···⁻O₃P) and covalent hydrogen bonds creates a dynamically responsive material with applications in stimuli-responsive membranes and catalysis.
Properties
CAS No. |
142636-89-3 |
|---|---|
Molecular Formula |
C36H78NO4P |
Molecular Weight |
620.0 g/mol |
IUPAC Name |
octadecan-1-amine;octadecyl dihydrogen phosphate |
InChI |
InChI=1S/C18H39N.C18H39O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-23(19,20)21/h2-19H2,1H3;2-18H2,1H3,(H2,19,20,21) |
InChI Key |
JASXGFQCLKJHPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN.CCCCCCCCCCCCCCCCCCOP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Industrial Synthesis via Stearic Acid Ammoniation and Hydrogenation
- Starting Material: Stearic acid (C18 fatty acid)
- Process:
- Stearic acid and ammonia are continuously fed into a liquid-phase reaction tower at approximately 350 °C to produce octadecanenitrile via ammoniation.
- The nitrile is then purified by washing and refinement.
- The purified nitrile undergoes hydrogenation in an autoclave at about 130 °C and 3.5 MPa pressure using a nickel catalyst to yield octadecan-1-amine.
- The catalyst is removed by precipitation to obtain the final amine product.
This method is efficient for large-scale production and yields a white waxy crystalline solid with basic properties.
Laboratory Preparation
- Octadecanenitrile is refluxed with anhydrous ethanol and sodium metal.
- The reaction mixture is then poured into dilute hydrochloric acid under cooling to form octadecylamine hydrochloride.
- Treatment with 20% sodium hydroxide solution liberates free octadecan-1-amine.
This method is suitable for small-scale synthesis and research purposes.
Additional Notes on Octadecan-1-amine
- It can be further reacted with ethylene oxide (molar ratio 1:2) at 150–190 °C to produce stearyl diethanolamine with about 80% yield.
- Octadecan-1-amine serves as a precursor for quaternary ammonium salts, surfactants, corrosion inhibitors, and other additives.
Preparation of Octadecyl Dihydrogen Phosphate
Octadecyl dihydrogen phosphate is an organophosphorus compound used as a surfactant and modifier.
General Synthetic Approach: Phosphorylation of Octadecanol
- Starting Material: Octadecanol (stearyl alcohol)
- Phosphorylation Agents: Phosphorus pentoxide (P2O5), phosphorus oxychloride (POCl3), polyphosphoric acid, or other phosphorylating agents.
- Reaction Conditions:
- Temperature range: -80 °C to 90 °C, preferably -20 °C to 30 °C.
- Use of acid scavengers such as pyridine or triethanolamine to minimize hydrolysis by-products.
- Reaction time: 5–60 minutes, optimally 10–30 minutes.
- Cooling (e.g., ice quench) after reaction to reduce hydrolysis of esters.
This method yields mono- and di-substituted phosphate esters, including octadecyl dihydrogen phosphate.
Alternative Preparation via Direct Esterification
Physical and Chemical Properties
- Molecular formula: C18H39O4P
- Molecular weight: ~350.47 g/mol
- Boiling point: ~465.6 °C at 760 mmHg
- Density: ~1.0 g/cm³
- Flash point: ~235.4 °C
- LogP: 7.44 (indicating high hydrophobicity).
Preparation of the Compound “Octadecan-1-amine; Octadecyl Dihydrogen Phosphate”
This compound is a complex formed by the combination of octadecan-1-amine and octadecyl dihydrogen phosphate, often used in surfactant formulations.
Formation by Complexation or Salt Formation
- The amine (octadecan-1-amine) can be reacted with octadecyl dihydrogen phosphate under controlled conditions to form a complex or salt.
- This involves mixing stoichiometric amounts of the amine and phosphate in a suitable solvent, often under mild heating and stirring.
- The reaction may proceed via acid-base interaction between the amine group and the acidic phosphate moiety, resulting in a stable compound with surfactant properties.
Analytical Characterization
- Infrared spectroscopy (IR) and thermogravimetric analysis (TGA) confirm the binding of phosphate groups to the amine.
- Transmission electron microscopy (TEM) studies show that the phosphate moiety can modify surface properties when used as additives, indicating successful compound formation.
Summary Table of Preparation Methods
| Compound | Starting Material(s) | Key Reagents/Conditions | Reaction Type | Notes |
|---|---|---|---|---|
| Octadecan-1-amine | Stearic acid, ammonia | Ammoniation at 350 °C; hydrogenation at 130 °C, 3.5 MPa, Ni catalyst | Ammoniation + Hydrogenation | Industrial scale; high purity |
| Octadecan-1-amine (lab scale) | Octadecanenitrile, ethanol | Reflux with sodium metal; acid/base treatment | Reduction + Acid-base | Suitable for small-scale synthesis |
| Octadecyl dihydrogen phosphate | Octadecanol | Phosphorylation with P2O5, POCl3, or polyphosphoric acid; -20 to 30 °C; acid scavenger | Phosphorylation | Mono- and di-substituted phosphate esters |
| Octadecan-1-amine; octadecyl dihydrogen phosphate | Octadecan-1-amine + octadecyl dihydrogen phosphate | Mixing under mild heating; acid-base complexation | Complex formation | Surfactant applications; confirmed by IR, TGA |
Research Findings and Notes
- The addition of octadecyl dihydrogen phosphate in reactions can control particle size and modify surface properties, indicating its functional role beyond simple synthesis.
- The phosphorylation process requires careful control of temperature and stoichiometry to maximize yield and minimize hydrolysis.
- Octadecan-1-amine synthesis via ammoniation and hydrogenation is well-established industrially, providing a reliable source for further chemical modifications.
- The combined compound exhibits amphiphilic properties useful in surfactants and emulsifiers, with potential applications in personal care and industrial formulations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Octadecan-1-amine can undergo oxidation to form octadecanal or octadecanoic acid under appropriate conditions.
Reduction: Octadecyl dihydrogen phosphate can be reduced to octadecyl alcohol and phosphoric acid.
Substitution: Both components can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel is commonly used.
Substitution: Alkyl halides and other electrophiles are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Octadecanal, octadecanoic acid.
Reduction: Octadecyl alcohol, phosphoric acid.
Substitution: Secondary and tertiary amines.
Scientific Research Applications
Octadecan-1-amine;octadecyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical processes.
Biology: The compound is utilized in the preparation of lipid bilayers and liposomes for biological studies.
Industry: The compound is employed in the production of coatings, lubricants, and other industrial products.
Mechanism of Action
The mechanism of action of octadecan-1-amine;octadecyl dihydrogen phosphate involves its interaction with lipid membranes and proteins. The long alkyl chains allow the compound to integrate into lipid bilayers, altering membrane fluidity and permeability . This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Phosphates vs. Alkyl Amines: Key Differences
Notes:
- Octadecyl dihydrogen phosphate exhibits stronger binding to metal oxides (e.g., Ta₂O₅) compared to alkyl amines due to its phosphate group’s ability to form monodentate or bidentate bonds .
- Dioleyl hydrogen phosphate (unsaturated alkyl chains) shows reduced thermal stability but enhanced flexibility in membrane applications compared to saturated analogs like octadecyl dihydrogen phosphate .
Functional Comparison with Other Surfactants
Sodium Dodecyl Sulfate (SDS)
- Charge : Anionic (sulfate group).
- Performance: SDS has higher water solubility than octadecyl dihydrogen phosphate but weaker metal-binding capacity. SDS is preferred in electrophoresis, while octadecyl phosphate excels in nanoparticle synthesis due to its tailored coordination .
Hexadecyltrimethylammonium Bromide (CTAB)
Research Findings and Industrial Relevance
Surface Modification
Biological Activity
Octadecan-1-amine, also known as stearylamine, and octadecyl dihydrogen phosphate are compounds that have garnered attention for their diverse biological activities. Their applications range from drug delivery systems to modifications in material science, particularly in the synthesis of nanoparticles and surface treatments. This article explores the biological activity of these compounds, focusing on their mechanisms of action, effects on cellular systems, and potential therapeutic applications.
Octadecan-1-amine is a long-chain primary amine with the molecular formula C₁₈H₃₉N. It is characterized by its hydrophobic tail, which allows it to interact with lipid membranes. Octadecyl dihydrogen phosphate (ODHP) is a phosphoric acid derivative with the formula C₁₈H₃₉O₄P. The presence of both hydrophobic and hydrophilic regions in these molecules enables them to form micelles and liposomes, making them valuable in pharmaceutical formulations.
1. Cell Membrane Interaction
Both octadecan-1-amine and ODHP exhibit significant interactions with cell membranes due to their amphiphilic nature. These interactions can lead to alterations in membrane fluidity and permeability, which may affect cellular signaling pathways and drug uptake.
2. Antimicrobial Properties
Research has indicated that octadecan-1-amine possesses antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis. ODHP has also shown potential as an antimicrobial agent by enhancing the stability and efficacy of antimicrobial compounds when used in formulations .
3. Nanoparticle Formation
ODHP has been utilized as a surfactant in the synthesis of nanoparticles. Studies show that its inclusion in nanoparticle formulations can improve stability and control particle size, which is crucial for applications in drug delivery systems . The ability to modify the surface characteristics of nanoparticles enhances their interaction with biological systems.
Case Study: Influence on Calcium Carbonate Formation
A notable study examined the effects of octadecyl dihydrogen phosphate on calcium carbonate particle synthesis. The addition of ODHP during the carbonation process was found to inhibit crystal growth while modifying the surface properties of the particles, resulting in enhanced hydrophobic characteristics due to calcium alkyl phosphate deposition .
Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard spectroscopic methods for characterizing octadecyl dihydrogen phosphate, and how are key spectral features interpreted?
- Methodology : Infrared (IR) spectroscopy is a primary tool. The IR spectrum of octadecyl dihydrogen phosphate (CAS 2958-09-0) shows critical absorption bands:
- ~2800–2950 cm⁻¹ : C-H stretching vibrations of the alkyl chain .
- ~1240 cm⁻¹ : P=O stretching .
- ~1050 cm⁻¹ : P-O-C (alkyl phosphate) vibrations .
- Note: Artifacts like the 1989 cm⁻¹ band (from grating changes) must be excluded during analysis .
- Application : These spectral markers validate purity and structural integrity, essential for surfactant or nanoparticle synthesis.
Q. How is octadecyl dihydrogen phosphate synthesized, and what are the critical purity controls?
- Synthesis : Typically produced via esterification of phosphoric acid with stearyl alcohol. Reaction conditions (temperature, stoichiometry) determine mono-/di-ester ratios .
- Purity Control :
- Melting point verification (84–85°C for pure monooctadecyl ester) .
- Chromatographic analysis (e.g., HPLC with phosphate buffer mobile phases) to separate ester derivatives .
Q. What role does octadecyl dihydrogen phosphate play in modifying calcium carbonate particle size during precipitation?
- Experimental Design : Acts as a surfactant to stabilize nano-sized CaCO₃.
- Procedure : Add 0.1–1.0 wt% octadecyl dihydrogen phosphate during CO₂ bubbling into Ca(OH)₂ suspensions .
- Outcome : Reduces particle aggregation, yielding super-fine crystals (50–200 nm) .
Advanced Research Questions
Q. How do experimental parameters (pH, surfactant concentration) influence the efficacy of octadecyl dihydrogen phosphate in nanoparticle synthesis?
- Data Contradiction Analysis :
- Conflict: Some studies report optimal CaCO₃ size at pH 9 , while others suggest pH 8–10 variability due to competing ions (e.g., Na⁺/K⁺) .
- Resolution: Use buffered systems (e.g., potassium dihydrogen phosphate/dibasic phosphate) to stabilize pH and isolate surfactant effects .
Q. What are the comparative advantages of octadecyl dihydrogen phosphate versus other surfactants (e.g., polyacrylic acid) in colloid stabilization?
- Methodology :
- Zeta Potential Measurements : Octadecyl dihydrogen phosphate provides stronger electrostatic stabilization (−40 mV vs. −25 mV for polyacrylic acid) due to phosphate-Ca²⁺ binding .
- Thermogravimetric Analysis (TGA) : Higher thermal stability (decomposition >250°C) compared to carboxylate-based surfactants .
Q. How can chromatographic separations be optimized using octadecyl dihydrogen phosphate-modified stationary phases?
- Case Study : In HPLC, columns coated with octadecyl dihydrogen phosphate (C18 phases) show improved resolution for hydrophobic analytes.
- Mobile Phase : 0.5 M phosphate buffer (pH 6.5–7.5) minimizes silanol interactions .
- Retention Mechanism : Hydrophobic alkyl chains and phosphate-ion pairing enhance selectivity .
- Challenge : Column fouling by proteins requires regular regeneration with 70% ethanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
